An In-depth Technical Guide to 2-Aminobenzothiazole Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2-Aminobenzothiazole Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Aminobenzothiazole Hydrochloride, a key molecular entity in the landscape of medicinal chemistry. We will delve into its fundamental chemical properties, structural intricacies, synthesis, and its pivotal role as a versatile scaffold for the development of novel therapeutic agents. The insights presented herein are curated for researchers, scientists, and drug development professionals, blending established scientific principles with field-proven applications.
Section 1: Molecular Structure and Physicochemical Profile
2-Aminobenzothiazole (2-ABT) is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a critical amino group at the 2-position.[1] This amino group is an active and useful functionality, enhancing the molecule's reactivity and providing a key site for synthetic modifications.[1][2] The hydrochloride salt, 2-Aminobenzothiazole Hydrochloride, is formed by the protonation of this exocyclic amino group, which typically enhances solubility in aqueous media, a desirable property for biological screening and formulation.
The planarity of the benzothiazole ring system is a key structural feature, contributing to its ability to interact with various biological targets through mechanisms like π-π stacking.[3]
Chemical Structure of 2-Aminobenzothiazole Hydrochloride
The structure consists of the bicyclic 2-aminobenzothiazole cation and a chloride anion.
Caption: Chemical structure of 2-Aminobenzothiazole Hydrochloride.
Physicochemical and Spectroscopic Data
The fundamental properties of 2-Aminobenzothiazole Hydrochloride are summarized below. This data is critical for its identification, purification, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂S | [4] |
| Molecular Weight | 186.66 g/mol | [4] |
| CAS Number | 94787-08-3 | [4] |
| Appearance | White to almost white crystalline powder | [5] |
| IUPAC Name | 1,3-benzothiazol-2-amine;hydrochloride | [4] |
| Melting Point | 127-130 °C (for free base) | [6] |
| Solubility | Soluble in polar solvents like DMSO, Methanol | [7] |
Table 1: Core Physicochemical Properties.
Spectroscopic analysis is indispensable for confirming the structure and purity of the compound.
| Technique | Characteristic Data | Interpretation | Source |
| ¹H NMR | ~7.85 ppm (br s, -NH₂), 6.90-7.70 ppm (m, Ar-H) | Broad singlet for exchangeable amine protons; multiplet for aromatic protons. | [8] |
| ¹³C NMR | ~167 ppm (C2), 110-152 ppm (Ar-C) | Downfield shift for C2 carbon due to attachment to two heteroatoms; aromatic carbons in the typical range. | [8] |
| IR (cm⁻¹) | 3400-3200 (N-H stretch), ~1630 (N-H bend), ~1560 (C=N stretch) | Characteristic peaks for the primary amine and the thiazole ring system. | [7][8] |
| Mass Spec (ESI) | m/z 151.03 [M+H]⁺ (for free base) | Corresponds to the protonated free base, C₇H₇N₂S⁺. | [7][8] |
Table 2: Key Spectroscopic Data for the 2-Aminobenzothiazole Core.
Section 2: Synthesis and Reactivity
The synthesis of the 2-aminobenzothiazole scaffold is well-established, with several methodologies available to medicinal chemists. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzene ring.
Common Synthetic Pathway: The Hugerschoff Reaction
A classic and reliable method involves the cyclization of an arylthiourea.[9] This process typically involves the reaction of a substituted aniline with a thiocyanate salt to form the corresponding phenylthiourea, followed by an oxidative cyclization, often using bromine. The resulting 2-aminobenzothiazole free base can then be readily converted to its hydrochloride salt.
Caption: Generalized workflow for the synthesis of 2-Aminobenzothiazole HCl.
Experimental Protocol: Synthesis from Phenylthiourea
This protocol is a representative example based on established literature procedures.[9]
-
Preparation of Phenylthiourea: Aniline (0.25 mol) is warmed with concentrated HCl (0.25 mol). A saturated solution of ammonium thiocyanate (0.12 mol) is added to the warm mixture with constant shaking. The resulting solid phenylthiourea is filtered, washed with water, and recrystallized from distilled water.
-
Oxidative Cyclization: The purified phenylthiourea (0.5 mol) is slurried in chloroform. A 5% bromine solution in chloroform is added dropwise until a persistent orange-red color is observed. The reaction is left to proceed overnight.
-
Isolation of Free Base: The resulting hydrobromide salt is filtered and washed with chloroform. It is then dissolved in alcohol and basified with 10% ammonium hydroxide (NH₄OH) to precipitate the 2-aminobenzothiazole free base.
-
Formation of Hydrochloride Salt: The filtered, washed, and dried 2-aminobenzothiazole is dissolved in a minimal amount of ethanol. A solution of hydrochloric acid in ethanol is added dropwise with stirring until precipitation is complete. The 2-Aminobenzothiazole Hydrochloride is then collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Validation: The final product's identity and purity must be confirmed using the analytical methods described in Section 1.2 (e.g., NMR, melting point). This step is crucial for a self-validating protocol.
Section 3: A Privileged Scaffold in Drug Discovery
The 2-ABT core is termed a "privileged scaffold" because its structure can be modified to bind to a wide range of distinct biological targets, leading to compounds with diverse pharmacological activities.[2][3] Its derivatives have shown significant potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][10]
Application in Oncology: Kinase Inhibition
A substantial body of research has focused on 2-ABT derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] Targets include VEGFR-2, EGFR, and PI3K, making this scaffold highly valuable for developing targeted cancer therapies.[1][11]
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Several 2-ABT derivatives have been developed to target key kinases within this pathway, particularly PI3Kα.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-ABT derivatives.
The causality behind this application lies in the scaffold's ability to be decorated with functional groups that can fit into the ATP-binding pocket of these kinases, acting as competitive inhibitors. The nitrogen and sulfur atoms of the core can form crucial hydrogen bonds and other interactions with amino acid residues in the active site.[1]
Section 4: Analytical and Quality Control Protocols
Rigorous analytical characterization is paramount to ensure the quality and reproducibility of research involving 2-Aminobenzothiazole Hydrochloride.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the 2-Aminobenzothiazole Hydrochloride sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes both the salt and potential organic impurities).
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).
-
Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum.
-
Data Analysis: Integrate the proton signals to determine relative proton counts. Analyze the chemical shifts and coupling constants to confirm the aromatic substitution pattern and the presence of the amine group. Verify the number of unique carbon signals in the ¹³C spectrum against the expected structure.[8]
Protocol: High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a C18 reverse-phase column. Prepare a mobile phase, typically a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of ~1 mg/mL. Create a dilution to a final concentration of ~10-100 µg/mL.
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector, typically at a wavelength where the benzothiazole chromophore absorbs strongly (e.g., ~254 nm or ~280 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single, sharp peak.
Section 5: Safety and Handling
Proper handling of 2-Aminobenzothiazole Hydrochloride is essential for laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][12] The free base may be harmful if swallowed (H302).[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[13]
Conclusion
2-Aminobenzothiazole Hydrochloride represents more than just a chemical reagent; it is a foundational building block in the quest for novel therapeutics. Its robust synthesis, versatile reactivity, and the proven ability of its derivatives to modulate key biological pathways underscore its status as a privileged scaffold. This guide has provided a technical framework covering its structure, properties, synthesis, and applications, grounded in authoritative scientific literature. For researchers in drug discovery, a thorough understanding of this scaffold's chemistry and biological potential is a critical asset in the rational design of the next generation of medicines.
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